molecular formula C10H11ClN2O B1415347 4-(Azetidine-1-carbonyl)-3-chloroaniline CAS No. 1858338-78-9

4-(Azetidine-1-carbonyl)-3-chloroaniline

Cat. No.: B1415347
CAS No.: 1858338-78-9
M. Wt: 210.66 g/mol
InChI Key: MPPHKXOIABJUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Azetidine-1-carbonyl)-3-chloroaniline” is a complex organic compound. The name suggests it contains an azetidine ring (a four-membered cyclic amine), a carbonyl group (C=O), and a chloroaniline group (an aniline ring with a chlorine atom attached) .

Scientific Research Applications

4-(Azetidine-1-carbonyl)-3-chloroaniline is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis, a catalyst in photochemical reactions, and a reactant in the preparation of other azetidines. In addition, this compound has been studied for its potential use in the synthesis of drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of polymers, including polyurethanes, polyamides, and polyesters.

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-carbonyl)-3-chloroaniline is not well understood. However, it is thought to involve the formation of a protonated species that can undergo a nucleophilic attack by an amine, resulting in the formation of an azetidine ring. This reaction is thought to be catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration or crystallization.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to have some effects on enzymes, proteins, and amino acids, which may be responsible for its potential therapeutic effects. In addition, this compound has been found to interact with certain proteins, such as cytochrome P450, which may be responsible for its potential toxicity.

Advantages and Limitations for Lab Experiments

4-(Azetidine-1-carbonyl)-3-chloroaniline is a versatile compound that has a variety of uses in scientific research. It is relatively easy to synthesize, and it can be isolated in a pure form. In addition, it is relatively stable and can be stored for extended periods of time. However, it is important to note that this compound is a toxic compound, and proper safety precautions must be taken when handling it.

Future Directions

The potential applications of 4-(Azetidine-1-carbonyl)-3-chloroaniline are vast and varied, and there are many directions for future research. For example, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. In addition, further research into its potential toxicity could lead to the development of safer compounds. Additionally, further research into its use as a catalyst in organic synthesis could lead to the development of new synthetic pathways. Finally, further research into its potential use in photochemical reactions could lead to the development of new materials and technologies.

Properties

IUPAC Name

(4-amino-2-chlorophenyl)-(azetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPHKXOIABJUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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